5-Fluoro-2-(trifluoromethyl)-1H-indole
Overview
Description
5-Fluoro-2-(trifluoromethyl)-1H-indole is a fluorinated indole derivative Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(trifluoromethyl)-1H-indole typically involves the introduction of fluorine atoms into the indole core. One common method is the electrophilic fluorination of 2-(trifluoromethyl)-1H-indole using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle fluorinating agents safely. Continuous flow reactors can be employed to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(trifluoromethyl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Nucleophilic substitution reactions can introduce other functional groups into the indole core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of 5-fluoro-2-(trifluoromethyl)oxindole.
Reduction: Formation of 5-fluoro-2-(trifluoromethyl)indoline.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(trifluoromethyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound in drug discovery for various diseases.
Industry: Utilized in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(trifluoromethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity towards these targets, leading to improved therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoroindole: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
2-(Trifluoromethyl)-1H-indole: Lacks the fluorine atom at the 5-position, affecting its reactivity and applications.
5-Trifluoromethylindole: Contains a trifluoromethyl group at the 5-position instead of the 2-position, leading to different chemical behavior.
Uniqueness
5-Fluoro-2-(trifluoromethyl)-1H-indole is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These features enhance its stability, lipophilicity, and potential biological activities, making it a valuable compound in various research fields.
Properties
IUPAC Name |
5-fluoro-2-(trifluoromethyl)-1H-indole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPKHXWALKWODA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(N2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743931 | |
Record name | 5-Fluoro-2-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007235-33-7 | |
Record name | 5-Fluoro-2-(trifluoromethyl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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